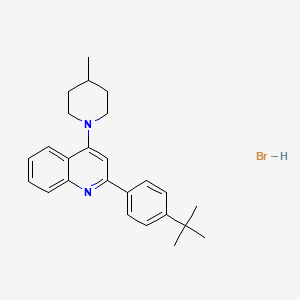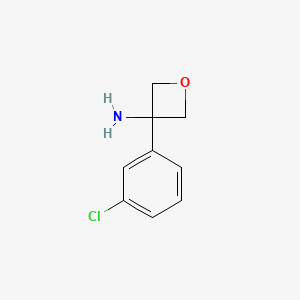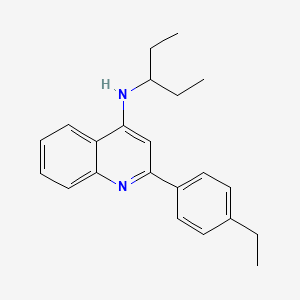
Z-BETA-Ala-Leu-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-BETA-Ala-Leu-OH: Carbobenzoxy-beta-alanyl-L-leucine , is a synthetic dipeptide composed of beta-alanine and L-leucine. This compound is often used in peptide synthesis and has applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-BETA-Ala-Leu-OH typically involves the coupling of beta-alanine and L-leucine. The process begins with the protection of the amino group of beta-alanine using a carbobenzoxy (Cbz) group. The protected beta-alanine is then coupled with L-leucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane (DCM) at room temperature. After the coupling reaction, the product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions: Z-BETA-Ala-Leu-OH can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield beta-alanine and L-leucine.
Oxidation: Oxidative reactions can modify the side chains of the amino acids, particularly the leucine residue.
Substitution: The carbobenzoxy group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Hydrolysis: Beta-alanine and L-leucine.
Oxidation: Oxidized derivatives of beta-alanine and L-leucine.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
Chemistry: Z-BETA-Ala-Leu-OH is used as a building block in peptide synthesis. It serves as a model compound for studying peptide bond formation and cleavage.
Biology: In biological research, this compound is used to study enzyme-substrate interactions, particularly those involving proteases. It is also used in the design of peptide-based inhibitors.
Medicine: The compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. It is used in the study of drug delivery systems and the development of prodrugs.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs and as a reference standard in analytical methods.
Mechanism of Action
The mechanism of action of Z-BETA-Ala-Leu-OH involves its interaction with enzymes, particularly proteases. The compound can act as a substrate or inhibitor, depending on the enzyme and the context of the reaction. The carbobenzoxy group provides stability to the molecule, allowing it to interact with the active site of enzymes. The beta-alanine and L-leucine residues play a crucial role in binding to the enzyme and modulating its activity.
Comparison with Similar Compounds
Z-BETA-Ala-Val-OH: Similar structure but with valine instead of leucine.
Z-BETA-Ala-Ile-OH: Similar structure but with isoleucine instead of leucine.
Z-BETA-Ala-Phe-OH: Similar structure but with phenylalanine instead of leucine.
Uniqueness: Z-BETA-Ala-Leu-OH is unique due to the presence of L-leucine, which imparts specific hydrophobic interactions and steric effects. These properties make it particularly useful in studying enzyme-substrate interactions and designing peptide-based inhibitors.
Properties
IUPAC Name |
4-methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-12(2)10-14(16(21)22)19-15(20)8-9-18-17(23)24-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,18,23)(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMIZMAFNVITAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CCNC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
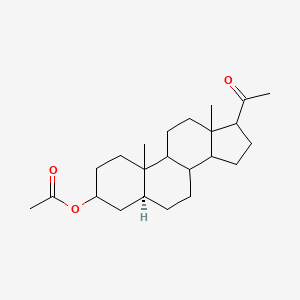
![N,N'-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide](/img/structure/B11948286.png)
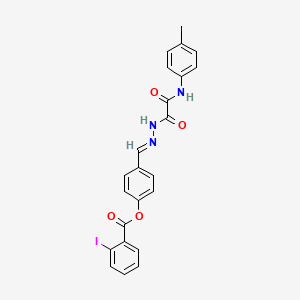

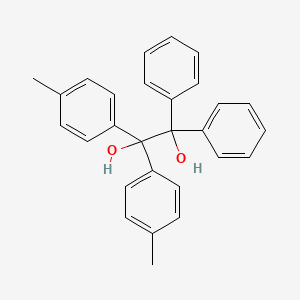
![N-[1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]octanamide](/img/structure/B11948316.png)
![Bicyclo[3.3.1]nonan-9-one oxime](/img/structure/B11948317.png)
![5,7-Dihydrodibenzo[c,E]thiepine 6,6-dioxide](/img/structure/B11948323.png)

